molecular formula C19H20N2O3 B2372481 methyl 7-(2-methylbenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1448074-99-4

methyl 7-(2-methylbenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No. B2372481
CAS RN: 1448074-99-4
M. Wt: 324.38
InChI Key: SDOZSRSFFUMZAG-UHFFFAOYSA-N
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Description

Methyl 7-(2-methylbenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a chemical compound that belongs to the class of isoquinoline derivatives. It has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research.

Scientific Research Applications

Synthesis and Cytotoxic Activity

Methyl 7-(2-methylbenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate and its derivatives have been explored for their potential in the synthesis of compounds with cytotoxic activity. In a study, a series of similar compounds, specifically 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives bearing cationic side chains, were prepared to study the effects of side chain positioning on biological activity. The compounds demonstrated varying degrees of cytotoxicity, with certain derivatives showing substantial growth delays against in vivo subcutaneous colon 38 tumors in mice, highlighting their potential as therapeutic agents in cancer treatment (Bu et al., 2001).

New Synthesis Methods

Research into methyl 7-(2-methylbenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate also encompasses the development of new synthesis methods for isoquinoline derivatives. A new and general synthesis method for methyl isoquinoline-3-carboxylates was described, starting from aromatic 1,2-dialdehydes. This method allows the preparation of isoquinolines with electron-withdrawing groups on the benzene ring, providing a pathway for the synthesis of a wide range of isoquinoline derivatives, including potentially methyl 7-(2-methylbenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate (Hiebl et al., 1999).

Molecular and Crystal Structures

Further research into isoquinoline derivatives has led to the analysis of their molecular and crystal structures. One study focused on methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, which, through the reaction of 3-amino-5,5-dimethylcyclohex-2-enone with the methyl esters of acyl(aroyl)pyruvic acids, provided insights into the structural characteristics of similar compounds. The study contributes to the understanding of the structural basis behind the biological activities of these compounds (Rudenko et al., 2013).

Antioxidant Properties

Isoquinoline derivatives, related to methyl 7-(2-methylbenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate, have been investigated for their antioxidant properties. For instance, N-Methyl-3-methyl-6, 7-dihydroxy-1, 2, 3, 4-tetrahydroisoquinoline-3-carboxylic acid (MDTI), a similar compound, demonstrated extremely high electron-donating activity and excellent antioxidant properties. Such findings suggest potential applications in combating oxidative stress-related diseases (Kawashima et al., 1979).

properties

IUPAC Name

methyl 7-[(2-methylbenzoyl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-13-5-3-4-6-17(13)18(22)20-16-8-7-14-9-10-21(19(23)24-2)12-15(14)11-16/h3-8,11H,9-10,12H2,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDOZSRSFFUMZAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC3=C(CCN(C3)C(=O)OC)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 7-(2-methylbenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

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